1-Octanethiol

Descripción

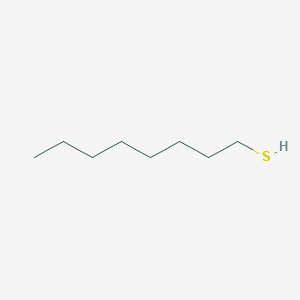

Structure

3D Structure

Propiedades

IUPAC Name |

octane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCOBXFFBQJQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S, Array | |

| Record name | 1-OCTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026894 | |

| Record name | 1-Octanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-octanethiol appears as a clear colorless liquid. Flash point 115 °F. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Water-white liquid with a mild odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Water-white liquid with a mild odor. | |

| Record name | 1-OCTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

390 °F at 760 mmHg (NIOSH, 2023), 199.1 °C at 760 mm Hg, 199 °C, 390 °F | |

| Record name | 1-OCTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

115 °F (NIOSH, 2023), 69 °C, 156 °F (69 °C) (Open cup), 69 °C o.c., (oc) 115 °F | |

| Record name | 1-OCTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in ethanol; slightly soluble in carbon tetrachloride, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | 1-OCTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.84 (NIOSH, 2023) - Less dense than water; will float, 0.8433 at 20 °C/4 °C, Relative density (water = 1): 0.84, 0.84 | |

| Record name | 1-OCTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.0 (Air= 1), Relative vapor density (air = 1): 5.0 | |

| Record name | 1-OCTANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3 mmHg at 212 °F (NIOSH, 2023), 0.42 [mmHg], 0.4245 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.06, (212 °F): 3 mmHg | |

| Record name | 1-OCTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white liquid | |

CAS No. |

111-88-6, 94805-33-1 | |

| Record name | 1-OCTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094805331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42GO2PA46L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °F (NIOSH, 2023), -49.2 °C, Liquid molar volume = 0.174195 cu m/kmol; IG Heat of Formation = -1.7010X10+8 J/kmol; Heat Fusion at Melting Point = 2.4000X10+7 J/kmol, -49 °C, -57 °F | |

| Record name | 1-OCTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Octanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octanethiol (CH₃(CH₂)₇SH) is a linear alkanethiol that is utilized in a variety of scientific and industrial applications. It is of particular interest to researchers in materials science and drug development due to its ability to form self-assembled monolayers (SAMs) on metal surfaces, its role as a capping agent for nanoparticles, and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound consists of an eight-carbon alkyl chain with a thiol functional group (-SH) at the terminal position.[1]

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Table 1: Identifiers and Synonyms for this compound

| Identifier | Value |

| IUPAC Name | Octane-1-thiol[1] |

| CAS Number | 111-88-6[1] |

| Molecular Formula | C₈H₁₈S[1] |

| Synonyms | 1-Mercaptooctane, n-Octyl mercaptan, Octyl mercaptan, n-Octanethiol[1] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic mild odor.[1] It is insoluble in water but soluble in many organic solvents.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 146.30 g/mol [1] |

| Boiling Point | 197-200 °C[2][3] |

| Melting Point | -49 °C[3] |

| Density | 0.843 g/mL at 25 °C[2][3] |

| Flash Point | 68 °C (closed cup)[2] |

| Refractive Index (n20/D) | 1.452[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.5 | Quartet | -CH₂-SH |

| ~1.6 | Multiplet | -CH₂-CH₂-SH |

| ~1.3 | Multiplet | -(CH₂)₅- |

| ~0.9 | Triplet | -CH₃ |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~39.0 | -CH₂-SH |

| ~34.0 | -CH₂-CH₂-SH |

| ~31.8 | -(CH₂)₅- |

| ~29.2 | -(CH₂)₅- |

| ~28.3 | -(CH₂)₅- |

| ~24.6 | -(CH₂)₅- |

| ~22.6 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 5: Key Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2955-2850 | Strong | C-H stretch (alkane) |

| 2600-2550 | Weak | S-H stretch |

| 1465 | Medium | C-H bend (methylene) |

| 1375 | Medium | C-H bend (methyl) |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is characteristic of a long-chain alkane with a terminal thiol group. Common fragments include the loss of the thiol group and cleavage along the alkyl chain.

Experimental Protocols

Determination of Boiling Point

A standard method for determining the boiling point of a liquid such as this compound involves using a Thiele tube or a distillation apparatus.[4][5][6][7]

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The sample is heated until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of this compound can be accurately measured using a digital density meter or a pycnometer according to standard test methods like ASTM D4052 or ASTM D1475.[1][2][8][9]

Methodology (using a pycnometer):

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of an alkyl halide with thiourea, followed by hydrolysis of the resulting isothiouronium salt.[10][11][12] This method is often preferred over the use of sodium hydrosulfide as it can minimize the formation of dialkyl sulfide byproducts.[10][11][12]

Synthesis of this compound via Thiourea Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Methodology:

-

Formation of the Isothiouronium Salt: 1-Bromooctane and thiourea are refluxed in a suitable solvent, such as ethanol.[13] This SN2 reaction forms the S-octylisothiouronium bromide salt.[10][12]

-

Hydrolysis: The isothiouronium salt is then hydrolyzed by heating with an aqueous base, such as sodium hydroxide.[10][11][12][13] This step cleaves the C-S bond of the intermediate, liberating the thiol.

-

Isolation: The resulting this compound is then isolated, typically by extraction and subsequent distillation for purification.[13]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and common experimental methodologies related to this compound. The tabulated data and procedural outlines are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this versatile compound. Accurate characterization and handling of this compound are crucial for its effective application in various fields of research and development.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. matestlabs.com [matestlabs.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Preparation and Reactions of Thiols [jove.com]

- 12. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility of 1-Octanethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-octanethiol in a variety of common organic solvents. Understanding the solubility of this alkanethiol is critical for its application in diverse fields, including the formation of self-assembled monolayers (SAMs), as a capping agent for nanoparticles, and in various organic synthesis and drug development processes. This document presents quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for assessing solubility.

Core Principles of this compound Solubility

This compound (CH₃(CH₂)₇SH) is an organic compound characterized by a long, nonpolar octyl chain and a polar thiol (-SH) group. This amphipathic nature dictates its solubility behavior, which is largely governed by the "like dissolves like" principle. Consequently, this compound exhibits high solubility in nonpolar and moderately polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible[1][2][3][4][5].

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a range of organic solvents at 25°C. This data is crucial for designing experiments, formulating solutions, and controlling reaction conditions.

| Solvent | Chemical Formula | Solubility (g/L) at 25°C[1] |

| Acetonitrile | CH₃CN | 1469.8 |

| Anisole | C₇H₈O | 1050.41 |

| 2-Butoxyethanol | C₆H₁₄O₂ | 1362.65 |

| Chlorobenzene | C₆H₅Cl | 1547.26 |

| Cyclopentanone | C₅H₈O | 4337.12 |

| Cyclopentyl methyl ether | C₆H₁₂O | 4661.92 |

| Diethyl ether | (C₂H₅)₂O | 7038.92 |

| Dimethyl carbonate | C₃H₆O₃ | 280.99 |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1673.69 |

| Formamide | CH₃NO | 143.6 |

| Formic acid | CH₂O₂ | 84.01 |

| Isobutanol | (CH₃)₂CHCH₂OH | 2011.92 |

| Methyl tert-butyl ether (MTBE) | (CH₃)₃COCH₃ | 4496.95 |

| m-Xylene | C₈H₁₀ | 913.36 |

| n-Octane | C₈H₁₈ | 743.45 |

| o-Xylene | C₈H₁₀ | 785.27 |

| 2-Pentanone | C₅H₁₀O | 3966.48 |

| Propionic acid | C₃H₆O₂ | 949.86 |

| p-Xylene | C₈H₁₀ | 1030.09 |

| Toluene | C₇H₈ | 1825.21 |

In addition to the quantitative data, qualitative solubility information indicates that this compound is soluble in ethanol, acetone, benzene, hexane, ethyl acetate, and chloroform, and slightly soluble in carbon tetrachloride[1][2][3][4]. It is consistently reported as insoluble in water[1][2][3][4][5][6].

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the provided search results, a general and widely accepted methodology for determining the solubility of a liquid in a solvent can be described. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge (optional, for separating undissolved solute)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if a suitable chromophore is present or can be derived).

-

Syringes and filters

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is necessary to ensure that the solution becomes saturated.

-

Place the container in a temperature-controlled environment (e.g., a shaker or water bath) set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to a day, depending on the solvent and solute.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a period to let the undissolved this compound settle.

-

If necessary, centrifuge the sample at the same temperature to facilitate the separation of the excess liquid this compound.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear, saturated supernatant using a pipette or syringe. It is crucial to avoid disturbing the undissolved layer.

-

Transfer the aliquot to a volumetric flask and dilute it with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical method, such as GC-FID, to create a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for the experimental determination of this compound solubility.

References

A Comprehensive Technical Guide to the Physical Characteristics of 1-Octanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of 1-Octanethiol, a key reagent in various chemical syntheses and material science applications. The information is presented to support research, development, and safety protocols.

Core Physical Properties of this compound

This compound is a clear, colorless to pale yellow liquid with a distinct, strong, and unpleasant odor, often described as garlic-like.[1] It is an alkanethiol, with the thiol group located at the terminus of an eight-carbon chain.[2]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources. These values are essential for experimental design, process scale-up, and safety assessments.

| Property | Value | Conditions |

| Molecular Formula | C₈H₁₈S[3] | |

| Molecular Weight | 146.29 g/mol [3][4] | |

| Density | 0.843 g/mL[1][4][5] | at 25 °C |

| 0.84 g/cm³[3] | at 20 °C | |

| Boiling Point | 197-200 °C[4][5][6] | at 760 mmHg (1013 hPa) |

| 199 °C[3] | at 1013 hPa | |

| 390 °F[2] | at 760 mmHg | |

| Melting Point | -49 °C[3][4] | |

| -57 °F[7] | ||

| Flash Point | 68 °C[3][8] | Closed Cup |

| 115 °F[2][7] | ||

| 81 °C[9][10] | ||

| Vapor Pressure | 0.3 hPa[3][11] | at 20 °C |

| 1.545 mmHg[1] | ||

| 3 mmHg[2] | at 212 °F | |

| Solubility in Water | Insoluble[1][2][9][12] | |

| 0.004 g/L[3] | ||

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and benzene[11][12] | |

| Refractive Index | 1.452[5][8] | at 20 °C (n20/D) |

| 1.4540[2][11] | at 20 °C/D |

Experimental Protocols for Determination of Physical Characteristics

The following section details the general methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, this is a sharp, characteristic temperature.

Methodology: Capillary Method (Thiele Tube or Aluminum Block)

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[2]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating bath, such as a Thiele tube filled with mineral oil or an aluminum heating block.[2][13] The thermometer bulb and the fusion tube should be at the same level.[2]

-

Heating and Observation: The apparatus is heated slowly and uniformly.[2] As the temperature rises, air trapped in the capillary tube will slowly bubble out. At the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2] The temperature at which this occurs is recorded.

-

Confirmation: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is also recorded. The average of these two temperatures is taken as the boiling point.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For pure crystalline solids, this occurs over a narrow range. Since this compound has a melting point of -49 °C, a low-temperature apparatus is required.

Methodology: Capillary Method with Low-Temperature Bath

-

Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a low-temperature thermometer and placed in a cooling bath (e.g., an ethanol/dry ice bath). The apparatus is designed to allow for slow, controlled warming.

-

Cooling and Observation: The sample is first frozen by immersing the apparatus in the cooling bath. The bath is then allowed to warm slowly.

-

Melting Range: The temperature at which the first signs of melting are observed and the temperature at which the last crystal disappears are recorded. This range is reported as the melting point.

Density Determination

Density is the mass of a substance per unit volume. It is temperature-dependent.

Methodology: Pycnometer Method

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed. The volume of the pycnometer is calculated from the mass and known density of the reference liquid.

-

Calculation: The density of this compound is calculated by dividing the mass of the thiol (mass of filled pycnometer minus mass of empty pycnometer) by the determined volume of the pycnometer.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is dependent on temperature and the wavelength of light.

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.[14]

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.[14]

-

Measurement: The prisms are closed, and the instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-sensitive.[14]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[15][16]

Methodology: Closed-Cup Method (e.g., Pensky-Martens)

-

Apparatus: A closed-cup flash point tester consists of a sample cup with a lid that can be sealed. The lid has ports for a thermometer, a stirrer, and an ignition source.[16]

-

Procedure: The sample cup is filled with this compound to a specified level. The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[17]

-

Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.[17]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical substance like this compound.

References

- 1. vscht.cz [vscht.cz]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. athabascau.ca [athabascau.ca]

- 7. vernier.com [vernier.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. chem.ws [chem.ws]

- 12. researchgate.net [researchgate.net]

- 13. byjus.com [byjus.com]

- 14. davjalandhar.com [davjalandhar.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. precisionlubrication.com [precisionlubrication.com]

The Thiol Group of 1-Octanethiol: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The thiol group (-SH) of 1-octanethiol is a versatile and highly reactive functional group, making it a molecule of significant interest in various fields, including materials science, nanotechnology, and drug development. Its ability to form self-assembled monolayers, undergo oxidation to form disulfides, act as a potent nucleophile, and participate in "click" chemistry reactions like the thiol-ene reaction underpins its wide range of applications. This technical guide provides a comprehensive overview of the core reactivity of the thiol group in this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

Core Reactivity of the this compound Thiol Group

The reactivity of the thiol group in this compound is primarily governed by the sulfur atom's nucleophilicity, the acidity of the thiol proton, and the strength of the sulfur-hydrogen bond. These fundamental properties dictate its behavior in various chemical transformations.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈S | --INVALID-LINK-- |

| Molar Mass | 146.30 g/mol | --INVALID-LINK-- |

| pKa | ~10.5 | [Estimated from similar alkanethiols] |

| S-H Bond Dissociation Energy (BDE) | ~87 kcal/mol (364 kJ/mol) | [Estimated from data for alkanethiols] |

| Enthalpy of Vaporization (ΔvapH) | 49.6 kJ/mol | --INVALID-LINK-- |

| Boiling Point | 197-200 °C | --INVALID-LINK-- |

| Density | 0.843 g/mL | --INVALID-LINK-- |

Key Reactions and Experimental Protocols

This section details the primary reactions involving the thiol group of this compound, providing both a theoretical understanding and practical experimental methodologies.

Oxidation to Dioctyl Disulfide

The thiol group of this compound is readily oxidized to form a disulfide bond, yielding dioctyl disulfide. This reaction can be initiated by a variety of oxidizing agents, including oxygen, hydrogen peroxide, and halogens.[1] The formation of a disulfide linkage is a critical reaction in various biological and chemical systems.

Experimental Protocol: Iodine-Catalyzed Oxidation of this compound

This protocol describes a mild and efficient method for the oxidation of this compound to dioctyl disulfide using iodine as a catalyst in wet acetonitrile.[2]

Materials:

-

This compound

-

Iodine (I₂)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in a mixture of acetonitrile and water (5:1 v/v, 10 mL).

-

Add a catalytic amount of iodine (0.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude dioctyl disulfide.

-

The product can be further purified by column chromatography on silica gel if necessary.

Caption: Oxidation of this compound to Dioctyl Disulfide.

Nucleophilic Reactivity

The thiol group of this compound is nucleophilic, particularly after deprotonation to the thiolate anion (RS⁻). This makes it an excellent nucleophile for substitution reactions, such as the Williamson ether synthesis analogue for thioethers.

Experimental Protocol: Synthesis of Octyl Benzyl Thioether

This protocol outlines the synthesis of octyl benzyl thioether via a nucleophilic substitution reaction between this compound and benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (1.1 mmol) in ethanol (15 mL).

-

To this solution, add this compound (1.0 mmol) and stir for 15 minutes at room temperature to form the sodium thiolate salt.

-

Add benzyl bromide (1.0 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Add water (20 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude octyl benzyl thioether.

-

Purify the product by column chromatography on silica gel.

Caption: Nucleophilic Substitution to form a Thioether.

Formation of Self-Assembled Monolayers (SAMs)

One of the most significant applications of this compound is its ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. This process involves the chemisorption of the thiol group onto the gold substrate, leading to a densely packed monolayer with the octyl chains oriented away from the surface.

Experimental Protocol: Formation of a this compound SAM on a Gold Surface

This protocol provides a step-by-step guide for the preparation of a this compound SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a gold film)

-

This compound

-

Absolute ethanol

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION IS ADVISED )

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

-

Immediately immerse the cleaned and dried gold substrate into the thiol solution.

-

Cap the vial and allow the self-assembly process to occur for 18-24 hours at room temperature.

-

-

Rinsing and Drying:

-

After the incubation period, remove the substrate from the thiol solution using tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

-

The substrate is now ready for characterization or further use.

-

Caption: Experimental Workflow for SAM Formation.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the addition of a thiol across a double bond.[3] This reaction can be initiated by radicals (e.g., through UV light and a photoinitiator) or by nucleophiles/bases.[4] The radical-mediated reaction typically proceeds via an anti-Markovnikov addition.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction of this compound with 1-Octene

This protocol describes the radical-mediated addition of this compound to 1-octene, initiated by UV light.

Materials:

-

This compound

-

1-Octene

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Quartz reaction vessel

-

UV lamp (e.g., 365 nm)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a quartz reaction vessel equipped with a magnetic stir bar, dissolve 1-octene (1.0 mmol) and DMPA (0.05 mmol) in the anhydrous solvent (10 mL).

-

Add this compound (1.1 mmol) to the solution. A slight excess of the thiol is often used to ensure complete reaction of the alkene.

-

Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit radical reactions.

-

While stirring, irradiate the reaction mixture with a UV lamp at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Once the reaction is complete (typically within a few hours), remove the solvent using a rotary evaporator.

-

The crude product, octyl octyl sulfide, can be purified by column chromatography on silica gel.

Caption: Photoinitiated Thiol-Ene Reaction.

Conclusion

The thiol group of this compound exhibits a rich and diverse reactivity profile that is of great utility to researchers and professionals in the chemical and biomedical sciences. Its capacity to form robust self-assembled monolayers, engage in clean and efficient oxidation and nucleophilic substitution reactions, and participate in versatile thiol-ene click chemistry makes it an invaluable molecular building block. A thorough understanding of its reactivity, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for harnessing the full potential of this compound in the development of advanced materials, functional surfaces, and novel therapeutic agents.

References

An In-depth Technical Guide to the Core Principles of 1-Octanethiol Self-Assembly on Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the self-assembly of 1-octanethiol monolayers on surfaces, with a particular focus on gold substrates. This guide details the thermodynamics, kinetics, and structural aspects of self-assembled monolayer (SAM) formation, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Core Principles of this compound Self-Assembly

The spontaneous formation of highly ordered, crystalline-like monolayers of this compound on noble metal surfaces is a process driven by a combination of strong molecule-substrate interactions and weaker, cooperative intermolecular forces.[1] This self-assembly process is a cornerstone of surface functionalization, enabling precise control over interfacial properties for applications in biosensing, drug delivery, and materials science.[2]

The primary driving forces behind the formation of this compound SAMs are:

-

Chemisorption of the Sulfur Headgroup: A strong, semi-covalent bond forms between the sulfur atom of the this compound and the gold surface.[1] This sulfur-gold interaction is energetically favorable, with a bond strength on the order of 45 kcal/mol, providing a stable anchor for the monolayer.[1] The process involves the cleavage of the S-H bond, with the sulfur atom binding to various sites on the gold lattice, most commonly the 3-fold hollow sites on the Au(111) surface.[3]

-

Van der Waals Interactions: The hydrophobic alkyl chains of the this compound molecules interact with each other via van der Waals forces.[1] These interactions, though individually weak, become significant in a densely packed assembly, contributing to the overall stability and order of the monolayer.[4] To maximize these interactions, the alkyl chains tilt at an angle of approximately 30 degrees from the surface normal.[1] For alkanethiols, a well-ordered monolayer typically forms when the alkane chain has at least 10 carbons, as the hydrophobic interactions can then overcome the rotational degrees of freedom of the molecules.[1]

The Two-Step Self-Assembly Mechanism

The formation of a this compound SAM is not a simple, one-step adsorption process. Instead, it follows a two-step mechanism that has been elucidated by techniques such as scanning tunneling microscopy.[2][5]

-

Initial Adsorption and Formation of a Low-Density Phase: Initially, this compound molecules adsorb onto the gold surface, forming a disordered, low-density "lying down" phase where the alkyl chains are oriented parallel to the surface.[5][6] This initial adsorption is rapid, with monolayer coverage being achieved within seconds to minutes.[1]

-

Reorganization into a High-Density, Ordered Phase: Following the initial adsorption, the monolayer undergoes a phase transition to a denser, more ordered "standing up" phase.[5] In this phase, the alkyl chains align with the surface normal, tilting to optimize van der Waals interactions.[1][5] This organizational step is slower, and the ordering of the monolayer improves over time, with reported assembly times ranging from 12 to 48 hours.[1]

Structural and Thermodynamic Data

The final structure and stability of the this compound SAM are characterized by specific quantitative parameters.

| Parameter | Value | Reference |

| Au-S Bond Strength | ~45 kcal/mol (~188 kJ/mol) | [1] |

| Thiol-Metal Bond Energy | ~100 kJ/mol | [6] |

| Alkyl Chain Tilt Angle | ~30° from the surface normal | [1] |

| Monolayer Structure on Au(111) | (√3 × √3)R30° | [1] |

| S-S Distance in (√3 × √3)R30° Structure | 4.97 Å | [7] |

Experimental Protocols for SAM Preparation

The preparation of high-quality this compound SAMs requires careful attention to cleanliness and experimental conditions.

Materials and Reagents

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound (high purity)

-

200 proof ethanol (anhydrous)

-

Clean glass or polypropylene containers with sealable caps

-

Tweezers for sample handling

-

Dry nitrogen or argon gas for inert atmosphere

Substrate Preparation

-

Clean the gold substrate immediately prior to use. A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

-

Rinse the cleaned substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of dry nitrogen gas.

SAM Formation

-

Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean container.[1][8]

-

Immerse the clean, dry gold substrate into the thiol solution using clean tweezers.

-

To minimize oxidation and contamination, reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.

-

Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.[8] While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed SAM.[1]

Post-Assembly Rinsing and Drying

-

After the incubation period, remove the substrate from the thiol solution with tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the SAM-coated substrate under a stream of dry nitrogen gas.

Visualizing the Self-Assembly Process

The following diagrams illustrate the key processes and relationships in this compound self-assembly.

Caption: The logical flow of this compound self-assembly.

Caption: A typical experimental workflow for SAM preparation.

Caption: Key chemical interactions in this compound self-assembly.

References

- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 2. The self-assembly mechanism of alkanethiols on Au(111) - ProQuest [proquest.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. The Self-Assembly Mechanism of Alkanethiols on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Unveiling the Nanoscale Dance: A Technical Guide to the Theoretical Modeling of 1-Octanethiol Adsorption on Gold

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate process of 1-octanethiol self-assembled monolayer (SAM) formation on gold surfaces, a cornerstone of nanoscience with profound implications for drug delivery, biosensing, and molecular electronics. Through a synthesis of theoretical modeling and experimental validation, we provide a comprehensive overview of the core principles governing this fundamental interaction.

The Theoretical Framework: Atomistic Insights into SAM Formation

The adsorption of this compound on gold is a complex interplay of forces that can be effectively modeled using a variety of computational techniques. Density Functional Theory (DFT), Molecular Dynamics (MD), and Monte Carlo simulations are powerful tools that provide atomistic-level understanding of the structural and energetic landscape of these interfaces.

Density Functional Theory (DFT): Unraveling the Bonding Nature

DFT calculations are crucial for elucidating the electronic structure and bonding characteristics of the thiol-gold interface.[1] These studies have been instrumental in understanding the nature of the sulfur-gold bond, the role of gold adatoms in forming "staple" motifs, and the influence of van der Waals interactions on the stability and structure of the monolayer.[1][2] Dispersion-corrected DFT has proven to be essential for accurately describing the phase behavior of alkanethiolate SAMs on Au(111), particularly the balance between chain-chain and chain-substrate interactions.[1]

The adsorption energy of alkanethiols on gold is dependent on the chain length, with a general trend of increasing adsorption energy with longer chains due to enhanced van der Waals forces between the alkyl chains.[1] DFT calculations can quantify this dependence, providing valuable data for designing SAMs with specific stability requirements.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Self-Assembly

MD simulations offer a window into the dynamic process of SAM formation, from the initial physisorption of individual molecules to the evolution of ordered domains.[3][4] These simulations can track the movement of thousands of atoms over time, revealing key insights into the kinetics of self-assembly, the role of solvent, and the influence of temperature on the final monolayer structure.[3][5] By employing sophisticated force fields, MD can predict the tilt angle of the alkyl chains, the packing density, and the presence of defects within the monolayer.[6][7]

Monte Carlo Simulations: Exploring the Thermodynamic Landscape

Monte Carlo methods are employed to explore the vast conformational space of the system and identify the most thermodynamically stable structures. These simulations are particularly useful for studying phase transitions and the long-range ordering of the SAM. By randomly sampling different molecular arrangements and accepting or rejecting them based on their energy, Monte Carlo simulations can predict the phase diagram of the system as a function of temperature and surface coverage.[8]

Experimental Validation: Bridging Theory and Reality

Theoretical models are only as good as their ability to predict and explain experimental observations. A suite of surface-sensitive experimental techniques is employed to validate and refine the computational models of this compound adsorption on gold.

Scanning Tunneling Microscopy (STM): Visualizing the Nanoscale Architecture

STM provides real-space images of the SAM with atomic resolution, allowing for the direct visualization of the molecular packing, domain boundaries, and surface defects.[9][10][11] STM studies have been pivotal in identifying the various surface structures of alkanethiol SAMs on Au(111), such as the c(4x2) and (√3x√3)R30° phases.[9][12] High-resolution STM can even probe the adsorption sites of individual molecules, providing direct comparison with DFT predictions.[13][14]

X-ray Photoelectron Spectroscopy (XPS): Probing the Chemical State